(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The piperazine ring is then introduced through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The thiazole and piperazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The methanone group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Properties
Molecular Formula |
C17H21N3O3S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
(5-benzyl-2-methyl-1,3-thiazol-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-18-16(15(24-13)12-14-6-4-3-5-7-14)17(21)19-8-10-20(11-9-19)25(2,22)23/h3-7H,8-12H2,1-2H3 |
InChI Key |
ADGUSAQMUHAHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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